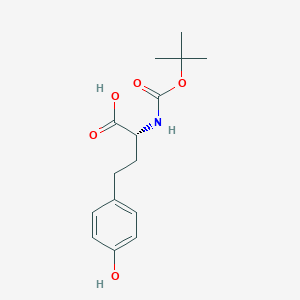

N-Boc-4-hydroxy-D-homophenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-Tert-butoxycarbonylamino-4-(4-hydroxy-phenyl)-butyric acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxyphenyl group. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Tert-butoxycarbonylamino-4-(4-hydroxy-phenyl)-butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxyphenyl group. One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by a coupling reaction with a hydroxyphenyl derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of ®-2-Tert-butoxycarbonylamino-4-(4-hydroxy-phenyl)-butyric acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The industrial synthesis may also involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-2-Tert-butoxycarbonylamino-4-(4-hydroxy-phenyl)-butyric acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used to substitute the hydroxy group under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or amines.

Scientific Research Applications

®-2-Tert-butoxycarbonylamino-4-(4-hydroxy-phenyl)-butyric acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-2-Tert-butoxycarbonylamino-4-(4-hydroxy-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyphenyl group can form hydrogen bonds with active site residues, while the Boc-protected amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

®-2-Amino-4-(4-hydroxy-phenyl)-butyric acid: Lacks the Boc protecting group, making it more reactive.

®-2-Tert-butoxycarbonylamino-4-(4-methoxy-phenyl)-butyric acid: Contains a methoxy group instead of a hydroxy group, altering its reactivity and interaction with molecular targets.

Uniqueness

®-2-Tert-butoxycarbonylamino-4-(4-hydroxy-phenyl)-butyric acid is unique due to the presence of both the Boc protecting group and the hydroxyphenyl group. This combination allows for selective reactions and interactions, making it a versatile compound in synthetic and biological applications.

Biological Activity

N-Boc-4-hydroxy-D-homophenylalanine (N-Boc-4-OH-D-HPA) is a derivative of the amino acid homophenylalanine, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the synthesis, biological activity, and applications of N-Boc-4-OH-D-HPA based on recent studies and findings.

Synthesis of this compound

The synthesis of N-Boc-4-OH-D-HPA typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and hydroxylation at the 4-position. Various methods have been reported for this process, including enzymatic approaches that utilize specific hydroxylases for regioselective modifications . The resulting compound is characterized by its stability and reactivity, making it suitable for further biological evaluations.

Anticancer Properties

Recent studies have indicated that N-Boc-4-OH-D-HPA exhibits significant anticancer properties. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro assays demonstrated that compounds similar to N-Boc-4-OH-D-HPA possess low nanomolar IC50 values against various cancer cell lines, indicating potent growth inhibitory effects .

Table 1: Biological Activity of this compound

| Activity Type | IC50 (nM) | Cell Lines Tested |

|---|---|---|

| HDAC Inhibition | < 100 | MDA-MB-231, HCT116 |

| NFκB Activation | > 500 | HEK-293 |

| Proteasome Inhibition | < 200 | Calu6, HT29 |

The mechanism by which N-Boc-4-OH-D-HPA exerts its biological effects is primarily through modulation of epigenetic regulation. By inhibiting HDACs, it promotes acetylation of histones, leading to altered gene expression profiles that can suppress tumor growth and induce apoptosis in malignant cells . Additionally, its interaction with the proteasome pathway has been explored, showing potential in disrupting protein degradation processes essential for cancer cell survival .

Case Studies

- In Vitro Studies : A study evaluated the effects of N-Boc-4-OH-D-HPA on MDA-MB-231 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell viability and induction of apoptosis markers after 72 hours of treatment .

- Proteasome Inhibition : Another research focused on the compound's ability to inhibit proteasome activity in human cell lines. Results indicated a significant reduction in the degradation of ubiquitinated proteins, suggesting that N-Boc-4-OH-D-HPA can effectively interfere with cellular protein turnover mechanisms critical for cancer progression .

- Histone Acetylation : A detailed analysis showed that treatment with N-Boc-4-OH-D-HPA resulted in increased histone acetylation levels in treated cells compared to controls. This change was associated with upregulation of tumor suppressor genes and downregulation of oncogenes, highlighting its potential as an epigenetic modulator .

Properties

IUPAC Name |

(2R)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPGKTTZDRPESV-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.